molecular formula C9H7F2NO3 B6259626 1,1-difluoro-3-(4-nitrophenyl)propan-2-one CAS No. 1179915-44-6

1,1-difluoro-3-(4-nitrophenyl)propan-2-one

Cat. No.: B6259626
CAS No.: 1179915-44-6
M. Wt: 215.2
InChI Key:
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Description

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H7F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with difluoroacetone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed

    Reduction: 1,1-Difluoro-3-(4-aminophenyl)propan-2-one.

    Substitution: 1,1-Dihydroxy-3-(4-nitrophenyl)propan-2-one.

    Oxidation: 1,1-Difluoro-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-(4-nitrophenyl)propan-2-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-3-(4-aminophenyl)propan-2-one: Similar structure but with an amino group instead of a nitro group.

    1,1-Dihydroxy-3-(4-nitrophenyl)propan-2-one: Similar structure but with hydroxyl groups instead of fluorine atoms.

    1,1-Difluoro-3-(4-nitrophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a ketone group.

Uniqueness

1,1-Difluoro-3-(4-nitrophenyl)propan-2-one is unique due to the combination of its difluoro and nitro functional groups, which confer distinct chemical reactivity and potential applications. The presence of fluorine atoms can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1179915-44-6

Molecular Formula

C9H7F2NO3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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